2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a rigid pyridotriazinone core with a cyclopentylsulfanyl substituent at position 2. This scaffold is notable for its planar structure, which prevents tautomerization and enhances stability .
Properties
IUPAC Name |
2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOKHNHGGGDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the construction of the triazine ring through various synthetic routes. One common method is the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the triazine ring . Another approach involves the annulation of the azole fragment to the triazine ring . Industrial production methods often utilize microwave-assisted reactions and solid-phase synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace a leaving group on the triazine ring
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that derivatives of pyrido-triazine compounds exhibit promising anticancer properties. The unique structure of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one allows it to interact with specific biological targets involved in cancer cell proliferation and survival. Research has focused on synthesizing analogs of this compound to enhance its efficacy against various cancer types.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics. Studies are ongoing to evaluate its effectiveness against resistant strains of pathogens.
- Enzyme Inhibition : Investigations into the inhibition of specific enzymes related to metabolic pathways have revealed that this compound can modulate enzyme activity, making it useful in designing drugs for metabolic disorders.
Case Study 1: Anticancer Research
A study published in Medicinal Chemistry explored the synthesis and biological evaluation of several pyrido-triazine derivatives, including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and were able to induce apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, researchers tested the antimicrobial efficacy of various triazine compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound showed substantial inhibitory activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridotriazinone Core
Amino-Substituted Derivatives
Compounds such as 2-diethylamino-7-(2’-furannyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8e) and 2-diethylamino-7-(2’-thiophenyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8g) () feature a diethylamino group at position 2 and aryl groups (furyl, thienyl) at position 5. Key differences include:
- Molecular Weight (MW): 8e (MW 284) and 8g (MW 300) have lower molecular weights compared to the cyclopentylsulfanyl analog (estimated MW ~305–315).
- Synthesis: These derivatives are synthesized via Suzuki coupling, achieving moderate yields (57–62%) .
Alkoxy/Methyl-Substituted Derivatives
2-Alkoxy(7 or 8)-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-ones () are synthesized via alkylation of the triazinone core. For example:
- 2-Pyrrolo-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (7a) has a methyl group at position 7 and a pyrrolidine substituent.
- Comparison: The cyclopentylsulfanyl group’s bulkiness may hinder membrane permeability compared to smaller alkoxy groups, but it could enhance target binding through hydrophobic interactions.
Core Heterocycle Modifications
Pyrido[1,2-a]pyrimidin-4-one Derivatives
European patent compounds (), such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one, replace the triazinone ring with a pyrimidinone. Key distinctions:
- Biological Targets: Pyrimidinone derivatives often target central nervous system (CNS) receptors due to piperazinyl/amine groups enhancing blood-brain barrier penetration.
Thieno[2,3-d]pyrimidin-4-one Derivatives
Compounds like 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one () feature a sulfur-containing thienopyrimidinone core.
- Electronic Effects: The thiophene ring may confer redox activity absent in the pyridotriazinone core.
- Applications: Such compounds are often explored as kinase inhibitors or antibacterials.
Sulfanyl Group Variations
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one ()
- Substituent Effects: The chlorobenzyl group increases electronegativity and steric bulk compared to cyclopentylsulfanyl.
- Metabolic Stability: The aromatic ring may lead to slower oxidation of the sulfanyl group compared to aliphatic cyclopentyl.
Comparative Data Tables
Table 1: Substituent and Physicochemical Comparison
| Compound | Substituent (Position) | MW | Melting Point (°C) | logP (Predicted) | Synthesis Yield (%) |
|---|---|---|---|---|---|
| 2-(Cyclopentylsulfanyl)-4H-pyrido... | Cyclopentylsulfanyl (C2) | ~310 | N/A | ~3.5 | N/A |
| 8e (2-Diethylamino-7-furyl) | Diethylamino (C2), Furyl (C7) | 284 | 160 | ~2.8 | 57 |
| 8g (2-Diethylamino-7-thienyl) | Diethylamino (C2), Thienyl (C7) | 300 | 146 | ~3.2 | 62 |
| 7a (2-Pyrrolo-7-methyl) | Pyrrolidine (C2), Methyl (C7) | ~250 | N/A | ~2.0 | N/A |
Key Research Findings
Substituent Position Matters: Derivatives with substituents at position 7 (e.g., 8e, 8g) likely target different binding pockets compared to position 2 modifications in the cyclopentylsulfanyl compound .
Sulfur vs. Nitrogen: Sulfanyl groups enhance lipophilicity and redox stability compared to amino groups, which may improve pharmacokinetics .
Rigid Cores Enhance Binding: The pyridotriazinone’s planar structure supports DNA intercalation or enzyme inhibition, while pyrimidinones offer flexibility for CNS targets .
Biological Activity
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 348.43 g/mol. The specific structural features contribute to its biological activity, particularly in the context of anticancer and antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects against different pathogens. The following sections detail the findings from key studies.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to the pyrido[1,2-a][1,3,5]triazine scaffold:
- Cell Line Studies : A study evaluated the cytotoxic effects of related triazine derivatives on human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K-562 (chronic myelogenous leukemia). Results indicated that while some compounds exhibited cytotoxicity, others did not show significant effects within the tested concentration ranges .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of specific protein kinases. However, it was noted that certain derivatives lacked the necessary functional groups for effective kinase binding .
Antimicrobial Activity
Research has also indicated potential antimicrobial properties:
- Inhibition Studies : Compounds similar to this compound have demonstrated activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the triazine core can enhance antimicrobial efficacy .
Case Study 1: Synthesis and Evaluation
In a systematic evaluation of new triazine derivatives, researchers synthesized several compounds and assessed their biological activities. The study found that modifications in the cyclopentyl group significantly influenced both anticancer and antimicrobial activities. For instance, derivatives with larger or more polar substituents showed enhanced activity against specific cancer cell lines compared to their smaller counterparts .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggested favorable interactions with CDK2 and Abl kinases, although experimental validation is still required to confirm these findings .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of pyridine derivatives with triazine precursors. A widely used method employs Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at specific positions (e.g., Position 7). Key steps include:
- Precursor preparation : Starting from 2-amino-5-iodopyridine, generate intermediates like 2-diethylamino-4H-7-iodopyrido[1,2-a][1,3,5]triazin-4-one via one-pot synthesis .
- Coupling conditions : Use Pd(PPh₃)₄ (0.05 equiv.), Na₂CO₃ (2.3 equiv.), and dioxane/water (5:1) at 100°C for 4 hours to achieve yields of 52–65% .
- Microwave-assisted synthesis : Reduces reaction times and improves efficiency .
Q. What experimental protocols are recommended for initial biological screening of this compound?
- Anticancer activity : Use MTT assays to determine IC₅₀ values against cancer cell lines (e.g., MGC-803 gastric cancer, HCT116 colon cancer). Maintain cell viability controls and compare with reference drugs (e.g., doxorubicin) .
- Antimicrobial testing : Perform broth microdilution assays to calculate MIC values against pathogens like MRSA. Include positive controls (e.g., vancomycin) and validate with ATP bioluminescence .
- Apoptosis assays : Quantify caspase-3/7 activation and Bcl-2/Bax protein ratios via flow cytometry or Western blotting .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentylsulfanyl group at Position 2). Key shifts include aromatic protons at δ 7.2–8.5 ppm and cyclopentyl CH₂ at δ 1.5–2.5 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ = 275.3) and fragmentation patterns .
- X-ray crystallography : Resolve the fused pyrido-triazine core and planar rigidity .
Advanced Research Questions
Q. How do substituents at Position 7 influence biological activity, and what design strategies optimize potency?
- Heteroaryl groups (e.g., 2-furanyl, 3-thiophenyl) enhance antimicrobial activity by increasing lipophilicity and target binding. For example, 7-(3’-thiophenyl) derivatives show MIC values <16 µg/mL against Gram-positive bacteria .
- Electron-withdrawing groups (e.g., halides) improve anticancer activity by stabilizing π-π interactions with DNA gyrase or topoisomerases. A 7-bromo derivative reduced HCT116 proliferation by 80% at 10 µM .
- SAR recommendations : Use molecular docking to predict interactions with Tyr337 of CAS via π-stacking and optimize substituent polarity .
Q. What methodologies resolve contradictions in reported cytotoxic vs. apoptotic effects across cell lines?
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathways differentially regulated in sensitive vs. resistant cell lines. For example, SK-N-SH neuroendocrine cells show caspase-3 activation, while MGC-803 cells exhibit ROS-mediated necrosis .
- Dose-response studies : Test sub-IC₅₀ concentrations to distinguish cytostatic (cell cycle arrest) vs. cytotoxic effects. Use flow cytometry to quantify G2/M arrest (e.g., 60% arrest in HCT116 at 12.87 µM) .
Q. How can reaction mechanisms for sulfanyl group oxidation/reduction be analyzed to guide derivative synthesis?
- Oxidation : Treat with m-CPBA in DCM to convert the sulfanyl group to sulfone. Monitor via TLC (Rf shift from 0.5 to 0.3) and characterize sulfone derivatives via IR (S=O stretch at 1150 cm⁻¹) .
- Reduction : Use NaBH₄/NiCl₂ to generate thiol intermediates. Confirm with Ellman’s assay (DTNB reagent) and protect with acetyl groups for further functionalization .
Key Recommendations for Researchers
- Prioritize microwave-assisted synthesis for scalable, high-yield production.
- Use multi-omics approaches to dissect contradictory biological data.
- Explore 7-position diversification to enhance target selectivity and reduce off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
